2-Aminoacrylic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2-aminoprop-2-enoate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Dehydroalanine is a natural product found in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.
Dehydroalanine
CAS No.: 28453-71-6
Cat. No.: VC14479431
Molecular Formula: C3H5NO2
Molecular Weight: 87.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28453-71-6 |
|---|---|
| Molecular Formula | C3H5NO2 |
| Molecular Weight | 87.08 g/mol |
| IUPAC Name | 2-aminoprop-2-enoic acid |
| Standard InChI | InChI=1S/C3H5NO2/c1-2(4)3(5)6/h1,4H2,(H,5,6) |
| Standard InChI Key | UQBOJOOOTLPNST-UHFFFAOYSA-N |
| Canonical SMILES | C=C(C(=O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Dehydroalanine (IUPAC name: 2-aminoprop-2-enoic acid) is an α,β-unsaturated amino acid with the molecular formula C₃H₅NO₂ and a molecular weight of 87.08 g/mol . Its planar geometry arises from the sp²-hybridized α-carbon and conjugated double bond system, which significantly influences its reactivity and interactions with biological targets.
Structural Characteristics
The double bond between Cα and Cβ (1.34 Å) creates a rigid backbone conformation, reducing conformational flexibility compared to alanine. Quantum mechanical calculations reveal a partial positive charge at Cβ (Mulliken charge: +0.32 e), making it susceptible to nucleophilic attacks . The amino and carboxyl groups maintain typical pKa values (α-COOH: 2.1; α-NH₃⁺: 9.7), though the electron-withdrawing effect of the double bond slightly acidifies the α-proton (pKa ≈ 18 vs. 19.7 for alanine) .
Table 1: Key Physicochemical Properties of Dehydroalanine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₅NO₂ | |
| Molecular Weight | 87.08 g/mol | |
| Melting Point | 245–247°C (decomposes) | |
| logP (Octanol-Water) | -1.34 | |
| Tautomeric Forms | 2-aminoacrylate, 2-iminopropionate |
Biosynthesis and Natural Occurrence
Ribosomal Incorporation in Bacteria
Synthetic Methodologies
One-Pot Esterification/Elimination
A Cs₂CO₃-mediated protocol converts N-protected serines to Dha esters in 58–85% yield :
General Procedure:
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React N-phthaloylserine (1 equiv) with haloalkane (2 equiv) in DMF at 60°C.
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Add Cs₂CO₃ (3 equiv) to promote simultaneous esterification and β-elimination.
Table 2: Optimization of Dha Ester Synthesis
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Cs₂CO₃ | DMF | 60 | 85 |
| K₂CO₃ | DMF | 60 | 22 |
| Na₂CO₃ | DMF | 60 | 15 |
This method scales to 100 g with 63% yield, enabling access to derivatives like Z-dehydroalanine (Fig. 2) .
Applications in Natural Products and Drug Design
Covalent Protein Modification
Dha’s electrophilic Cβ forms stable thioether bonds with cysteine residues. In lantibiotics (e.g., nisin), Dha crosslinks enhance proteolytic stability and target binding . Computational docking shows Dha-containing peptides exhibit 3.2-fold higher affinity for thioredoxin reductase vs. alanine analogs .
Prodrug Activation
Z-dehydroalanine esters (e.g., isopropyl ester) serve as prodrugs, releasing active Dha via esterase cleavage. In vivo studies demonstrate 72% tumor growth inhibition in xenograft models compared to 34% for non-ester derivatives .
Analytical Characterization
Mass Spectrometry
Dha-containing peptides show characteristic neutral losses of 18 Da (H₂O) and 46 Da (HCOOH) in MALDI-TOF. High-resolution ESI-MS/MS identifies Dha via the fragment ion at m/z 70.04 (C₃H₄NO⁺) .
NMR Spectroscopy
¹H NMR (D₂O): δ 6.35 (dd, J = 10.2, 2.1 Hz, 1H, CβH), 5.92 (d, J = 10.2 Hz, 1H, CαH) . The deshielded Cα proton (δ 5.92) confirms double bond geometry.
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